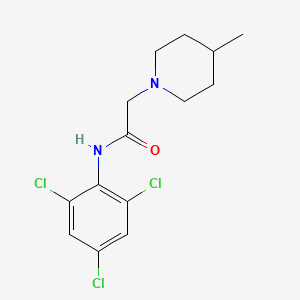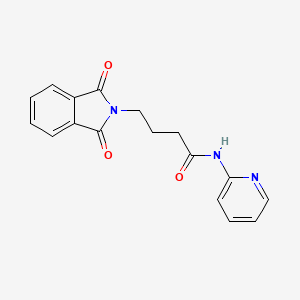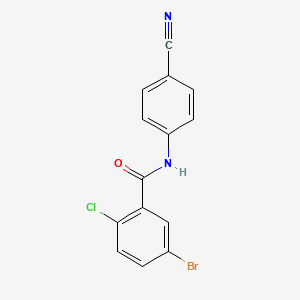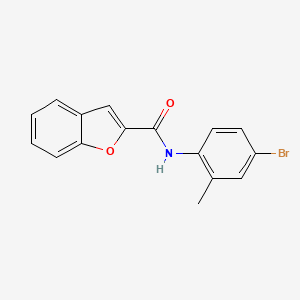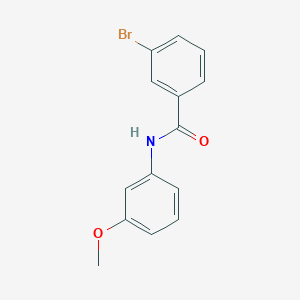![molecular formula C18H15ClO4 B5797472 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5797472.png)
6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic compound that belongs to the class of flavones. It is commonly known as flavokawain B (FKB) and is found in the roots of the kava plant. FKB has gained significant attention in recent years due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is not fully understood. However, it has been suggested that 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one exerts its anti-cancer effects by inhibiting the Akt/mTOR signaling pathway. 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has also been shown to have anti-microbial properties and can inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is its potential therapeutic properties. 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective properties. However, one of the limitations of 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one. One area of research is the development of 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one as a potential anti-cancer agent. Another area of research is the study of 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one's anti-inflammatory and neuroprotective properties. Additionally, the development of more efficient synthesis methods for 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one could also be an area of future research.
Synthesemethoden
6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can be synthesized by the reaction of 6-chloro-4-methylcoumarin with 4-methoxybenzyl chloride in the presence of a base. The reaction yields 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one as a yellow solid with a melting point of 221-223°C.
Wissenschaftliche Forschungsanwendungen
6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been extensively studied for its potential therapeutic properties. It has been found to possess anti-cancer, anti-inflammatory, anti-microbial, and neuroprotective properties. 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Eigenschaften
IUPAC Name |
6-chloro-7-[(4-methoxyphenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4/c1-11-7-18(20)23-16-9-17(15(19)8-14(11)16)22-10-12-3-5-13(21-2)6-4-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAUMJSWZDOJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethylbenzamide](/img/structure/B5797395.png)
![4-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)morpholine](/img/structure/B5797401.png)


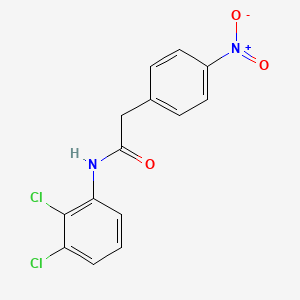
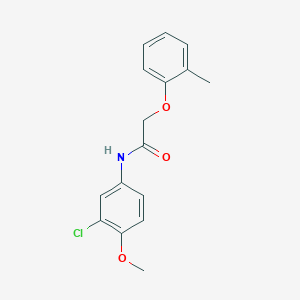
![4-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5797449.png)
